1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene
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Overview
Description
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene typically involves multiple steps. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Nitration: The addition of a nitro group (-NO2) to the benzene ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like hydrogen gas or metal hydrides for reduction .
Scientific Research Applications
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene can be compared with other similar compounds such as:
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Lacks the nitro group, making it less reactive in certain redox reactions.
2,4,6-Tribromo-3-methoxytoluene: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
2,4,6-Tribromo-3-methyl anisole: Another similar compound with variations in the substitution pattern .
Properties
CAS No. |
89444-75-7 |
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Molecular Formula |
C8H6Br3NO3 |
Molecular Weight |
403.85 g/mol |
IUPAC Name |
1,3,5-tribromo-2-methoxy-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C8H6Br3NO3/c1-3-4(9)7(12(13)14)6(11)8(15-2)5(3)10/h1-2H3 |
InChI Key |
WQGPWWAKDSESJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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